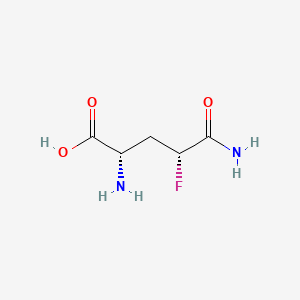

4-Fluoroglutamin (2S,4R)

Übersicht

Beschreibung

Fluoroglutamine (2S,4R) is a fluorinated analogue of the naturally occurring amino acid glutamine. This compound has gained significant attention in the field of medical imaging, particularly in positron emission tomography (PET) imaging, due to its ability to mimic the metabolic pathways of glutamine. The compound is often used in its radiolabeled form, such as [18F]fluoroglutamine, to study various biological processes, including cancer metabolism and inflammation .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Fluoroglutamine (2S,4R), also known as (2S,4R)-2,5-diamino-4-fluoro-5-oxopentanoic acid or Fluoroglutamine, (2S,4R)-, is a fluorinated derivative of glutamine . This compound has been extensively studied for its potential applications in medical imaging and cancer research .

Target of Action

Fluoroglutamine (2S,4R) primarily targets the amino acid transporter systems . These transporters are responsible for the uptake of glutamine, an essential amino acid, into cells . In particular, the compound has been shown to interact with the ASCT2 transporter , which plays a crucial role in glutamine transport .

Mode of Action

Fluoroglutamine (2S,4R) acts as a substrate for various aminotransferases . It is taken up by cells through the amino acid transporters, where it can be incorporated into proteins and peptides . The compound’s fluorine atom allows it to be used as a tracer for positron emission tomography (PET) imaging , providing a valuable tool for studying tumor metabolism .

Biochemical Pathways

The primary biochemical pathway affected by Fluoroglutamine (2S,4R) is the glutaminolytic pathway . This pathway is highly active in many aggressive cancers , and involves the breakdown of glutamine to support survival, biosynthesis, and cellular homeostasis . By acting as a glutamine analogue, Fluoroglutamine (2S,4R) can be used to study the flux and metabolism of glutamine in tumor cells .

Pharmacokinetics

The pharmacokinetic properties of Fluoroglutamine (2S,4R) have been investigated in patients with cancer . Dynamic PET scans were performed after a rapid intravenous bolus injection of the compound . The compound demonstrated substantial heterogeneity in intratumor uptake patterns . The kinetic rate constant K1, a surrogate biomarker for Fluoroglutamine (2S,4R) intracellular transport, was found to be most correlated with the standardized uptake values at both 30 minutes and 190 minutes post-injection .

Result of Action

The primary result of Fluoroglutamine (2S,4R)'s action is its preferential uptake in tumor tissue compared to healthy tissue . This allows for the clear identification of tumor sites in PET imaging . In addition, the compound’s interaction with the glutaminolytic pathway provides valuable insights into tumor metabolism .

Action Environment

The action of Fluoroglutamine (2S,4R) can be influenced by various environmental factors. For instance, the compound’s uptake can be affected by the presence of other compounds. In one study, the proteasome inhibitor Bortezomib was found to significantly reduce the uptake of Fluoroglutamine (2S,4R) in comparison with a vehicle at post-treatment PET .

Biochemische Analyse

Biochemical Properties

Fluoroglutamine (2S,4R) is involved in various biochemical reactions within the cell. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to be a substrate for various aminotransferases . The nature of these interactions is largely dependent on the specific biochemical context within the cell.

Cellular Effects

The effects of Fluoroglutamine (2S,4R) on cells and cellular processes are diverse and complex. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, in the context of cancer, Fluoroglutamine (2S,4R) has been shown to be preferentially taken up by tumor cells, suggesting that it may play a role in tumor metabolism .

Molecular Mechanism

The molecular mechanism of action of Fluoroglutamine (2S,4R) involves its interactions with various biomolecules within the cell. It can bind to enzymes and other proteins, potentially influencing their activity. For instance, it has been shown to be a substrate for various aminotransferases . These interactions can lead to changes in gene expression and other cellular processes .

Dosage Effects in Animal Models

The effects of Fluoroglutamine (2S,4R) can vary with different dosages in animal models . Understanding these dosage effects, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

Fluoroglutamine (2S,4R) is involved in several metabolic pathways within the cell. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels

Transport and Distribution

Fluoroglutamine (2S,4R) is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, and these interactions can influence its localization or accumulation within the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of fluoroglutamine (2S,4R) involves several steps to ensure the stereospecificity and purity of the compound. One common method includes the stereospecific synthesis of the compound, which is then used for in vitro biological assays and as a reference compound in radio-high-performance liquid chromatography (HPLC) analyses . The synthesis procedure often involves the use of fluorinating agents and specific reaction conditions to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of fluoroglutamine (2S,4R) typically involves automated synthesis methods to ensure high yield and purity. The process includes HPLC purification, solid-phase extraction (SPE) procedures, and final formulation with sterile filtration. These methods are designed to comply with current good manufacturing practice (cGMP) guidelines .

Analyse Chemischer Reaktionen

Types of Reactions: Fluoroglutamine (2S,4R) undergoes various chemical reactions, including substitution reactions where the fluorine atom can be replaced by other functional groups. It also participates in metabolic reactions within biological systems, mimicking the behavior of natural glutamine .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of fluoroglutamine (2S,4R) include fluorinating agents, catalysts, and solvents that facilitate the stereospecific formation of the compound. Reaction conditions often involve controlled temperatures and pH levels to maintain the integrity of the stereochemistry .

Major Products Formed: The major products formed from the reactions of fluoroglutamine (2S,4R) depend on the specific reaction conditions and reagents used. In biological systems, the compound is metabolized similarly to natural glutamine, leading to the formation of various metabolites involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Fluoroglutamine (2S,4R) is unique due to its fluorinated structure, which allows for its use in PET imaging. Similar compounds include:

[18F]fluorodeoxyglucose ([18F]FDG): A widely used PET imaging agent that highlights areas of high glucose metabolism.

[11C]glutamine: Another radiolabeled glutamine analogue used in PET imaging.

[18F]fluorothymidine ([18F]FLT): A PET imaging agent used to study cell proliferation.

Fluoroglutamine (2S,4R) stands out due to its ability to specifically target glutamine metabolism, making it a valuable tool in studying diseases characterized by altered glutamine uptake and metabolism .

Eigenschaften

IUPAC Name |

(2S,4R)-2,5-diamino-4-fluoro-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEYFCBAWGQSGT-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[C@H](C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238418-71-8 | |

| Record name | 4-Fluoroglutamine, (4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238418718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-FLUOROGLUTAMINE, (4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z25121I4KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.